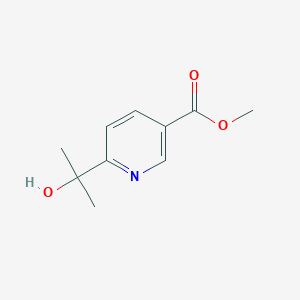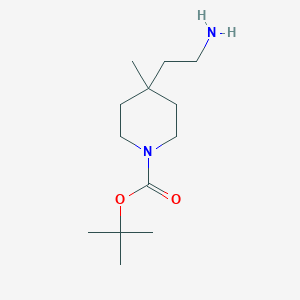
1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one, also known as pyrazole, is a heterocyclic compound that is widely used as a reagent in organic synthesis. Pyrazole is a five-membered ring consisting of four carbon atoms and one nitrogen atom. It is a versatile building block for the synthesis of a variety of organic compounds, including amines, imines, amides, and nitriles. Pyrazole has a wide range of applications in the pharmaceutical industry, including the synthesis of drugs and other biologically active compounds.
Applications De Recherche Scientifique
Pyrazole has many applications in scientific research. It is used as a reagent in organic synthesis to prepare a variety of compounds, including amines, imines, amides, and nitriles. Pyrazole is also used as a ligand in coordination chemistry, and as a building block in the synthesis of drugs and other biologically active compounds. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one can be used as a catalyst in organic reactions, and as a substrate in enzymatic reactions.
Mécanisme D'action
The mechanism of action of 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one is not fully understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules. Pyrazole can form hydrogen bonds with both carbon and nitrogen atoms, allowing it to interact with a variety of molecules. Additionally, this compound can form pi-pi interactions with other molecules, which can affect the reactivity of the molecules.
Biochemical and Physiological Effects
Pyrazole is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, this compound has been shown to inhibit the activity of certain ion channels, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one is relatively stable and can be stored for long periods of time. However, this compound can be toxic and should be handled with caution. Additionally, it is not soluble in water and must be used in an organic solvent.
Orientations Futures
Pyrazole has many potential applications in the pharmaceutical industry, including the synthesis of drugs and other biologically active compounds. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one could be used as a scaffold for the synthesis of new compounds, such as peptides and carbohydrates. Additionally, this compound could be used as a ligand in coordination chemistry, and as a catalyst in organic reactions. Finally, this compound could be used as a substrate in enzymatic reactions, and as a tool for studying the structure and function of proteins.
Méthodes De Synthèse
Pyrazole can be synthesized through a variety of methods, including the reaction of aldehydes with hydrazine, the reaction of acyl chlorides with hydrazine, and the reaction of nitriles with hydrazine. The most common method of synthesis is the reaction of an aldehyde with hydrazine, which yields the 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one ring. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of intermediate steps. The reaction of acyl chlorides with hydrazine yields a this compound ring as well, but requires a stronger base, such as potassium hydroxide.
Propriétés
IUPAC Name |
1-(4-iodo-1H-pyrazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3(9)5-4(6)2-7-8-5/h2H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXIHNCZIBXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)


![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)






